Synthesis of DL-Pantothenyl Ethyl Ether from DL-Pantolactone: A Technical Guide
Synthesis of DL-Pantothenyl Ethyl Ether from DL-Pantolactone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of DL-Pantothenyl ethyl ether, a derivative of pantothenic acid (Vitamin B5), from the precursor DL-pantolactone. The primary synthesis route involves the aminolysis of the lactone ring of DL-pantolactone with 3-ethoxypropylamine. This document outlines the reaction mechanism, a detailed experimental protocol, purification methods, and the physicochemical properties of the final product.
Introduction
DL-Pantothenyl ethyl ether is a stable and lipophilic derivative of pantothenic acid. Its structure allows for potential applications in cosmetics and pharmaceutical formulations, leveraging the biological activity of the pantothenic acid moiety. The synthesis from DL-pantolactone is a direct and efficient method, relying on the nucleophilic attack of an amine on the ester group within the lactone ring.
Reaction Scheme and Mechanism
The core of the synthesis is the nucleophilic acyl substitution reaction between DL-pantolactone and 3-ethoxypropylamine. The amine attacks the carbonyl carbon of the lactone, leading to the opening of the five-membered ring and the formation of an amide bond. This reaction is typically carried out without a solvent and is often initiated by the exothermicity of the reaction itself.
Reaction:
DL-Pantolactone + 3-Ethoxypropylamine → DL-Pantothenyl ethyl ether
The mechanism involves the nucleophilic addition of the primary amine to the carbonyl group of the lactone, followed by proton transfer and elimination of the oxygen atom from the ring to form the stable amide product.
Data Presentation
The following tables summarize the key quantitative data for the reactants and the product.
Table 1: Physicochemical Properties of Reactants
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Boiling Point (°C) |
| DL-Pantolactone | C₆H₁₀O₃ | 130.14 | White crystalline solid | 120-122 (at 15 mmHg) |
| 3-Ethoxypropylamine | C₅H₁₃NO | 103.16 | Colorless liquid | 123-125 |
Table 2: Physicochemical Properties of DL-Pantothenyl Ethyl Ether
| Property | Value |
| Molecular Formula | C₁₁H₂₃NO₄ |
| Molecular Weight | 233.31 g/mol |
| IUPAC Name | N-(3-ethoxypropyl)-2,4-dihydroxy-3,3-dimethylbutanamide |
| CAS Number | 667-84-5 |
| Appearance | Colorless to slightly yellowish, clear, viscous liquid |
| Boiling Point | 443.8 °C at 760 mmHg |
| Melting Point | 98-101 °C |
| Density | 1.073 g/mL at 20 °C |
| Solubility | Freely soluble in water, ethanol, glycerin, and propylene glycol. Insoluble in mineral oil and fats. |
| Purity (Typical) | ≥95% |
Table 3: Synthesis Reaction Parameters
| Parameter | Value/Condition | Note |
| Reactants | DL-Pantolactone, 3-Ethoxypropylamine | |
| Molar Ratio | ~1:1 | An equimolar to slight excess of the amine is typically used. |
| Solvent | None (Solvent-free) | The reaction can be carried out neat. |
| Reaction Temperature | Initial self-heating, then maintained at ~80°C | The reaction is exothermic. |
| Reaction Time | 3 - 4 hours | |
| Yield | Quantitative | The reaction proceeds to completion with high efficiency. |
Experimental Protocols
The following protocol is a representative procedure based on established methods for the aminolysis of pantolactone.
Synthesis of DL-Pantothenyl Ethyl Ether
Materials:
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DL-Pantolactone (1.0 eq)
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3-Ethoxypropylamine (1.0 - 1.1 eq)
Equipment:
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Round-bottom flask equipped with a magnetic stirrer and a thermometer
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Heating mantle or oil bath
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High-vacuum distillation apparatus (optional, for purification)
Procedure:
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To a clean, dry round-bottom flask, add DL-pantolactone.
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Begin stirring the pantolactone and slowly add 3-ethoxypropylamine dropwise. The reaction is exothermic, and the temperature will rise.
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After the addition is complete, the reaction mixture is heated to approximately 80°C.
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The reaction is maintained at this temperature with continuous stirring for 3 to 4 hours to ensure completion.
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The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the lactone carbonyl peak and appearance of the amide carbonyl peak).
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Upon completion, the resulting crude DL-Pantothenyl ethyl ether is a viscous liquid.
Purification
The crude product is often of high purity. However, for applications requiring higher purity, the following methods can be employed:
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High-Vacuum Distillation: The crude product can be purified by distillation under high vacuum. Care must be taken as elevated temperatures may lead to partial racemization.
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Column Chromatography: For laboratory-scale purification, silica gel column chromatography can be used. A suitable eluent system would typically consist of a mixture of a polar solvent (e.g., ethyl acetate or methanol) and a non-polar solvent (e.g., hexane or dichloromethane).
Characterization
While specific spectroscopic data for DL-Pantothenyl ethyl ether is not widely available in the public domain, characterization would typically involve the following techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure, including the presence of the ethyl ether and the pantothenamide backbone.
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Infrared (IR) Spectroscopy: To identify key functional groups, such as the amide carbonyl (C=O) and N-H bonds, and the hydroxyl (-OH) groups.
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Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the molecule, confirming its identity.
Visualizations
Diagrams
Caption: Reaction pathway for the synthesis of DL-Pantothenyl ethyl ether.
Caption: General experimental workflow for the synthesis and purification.
